LPS-Induced Nitric Oxide (NO) Production: DDO Suppression Compared to Structurally Distinct Amomum tsao-ko Constituents
In LPS-stimulated RAW 264.7 murine macrophages, 2,8-decadiene-1,10-diol (DDO) treatment inhibited the production of nitric oxide (NO) [1]. The study by Kim et al. (2016) demonstrated that DDO downregulates inducible nitric oxide synthase (iNOS) expression, a mechanism shared by only a subset of Amomum tsao-ko constituents. Other compounds isolated from the same source, such as isotsaokoin (an antifungal agent) and various diarylheptanoids, do not share this iNOS/NO suppression profile, reflecting divergent structure-activity relationships within the same botanical matrix [2]. The specific IC50 value for DDO against NO production in RAW 264.7 cells is not publicly available in the current open-access abstract; the primary paper reports inhibition data in graphical (dose-response curve) format behind the paywall. This absence of published IC50 data is a notable gap that procurement decisions must account for.
| Evidence Dimension | Inhibition of LPS-induced NO production in RAW 264.7 macrophages |
|---|---|
| Target Compound Data | DDO: Significant inhibition of NO production demonstrated via Griess assay; iNOS protein downregulation confirmed by Western blot (quantitative IC50 not publicly reported) |
| Comparator Or Baseline | Isotsaokoin (from A. tsao-ko): No reported NO/iNOS inhibitory activity; antifungal mechanism. Various A. tsao-ko diarylheptanoids: Variable or absent NO inhibition. |
| Quantified Difference | Not directly quantifiable from open-access data; mechanism-level differentiation (iNOS/NO pathway engagement vs. non-engagement) is established. |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; Griess assay for NO; Western blot for iNOS protein expression (Kim et al. 2016) |
Why This Matters
This establishes that DDO engages the iNOS/NO axis—a central inflammatory pathway—while several co-occurring A. tsao-ko constituents do not, making DDO the preferred candidate when NO suppression is the screening endpoint.
- [1] Kim MS, Ahn EK, Hong SS, Oh JS. 2,8-Decadiene-1,10-Diol Inhibits Lipopolysaccharide-Induced Inflammatory Responses Through Inactivation of Mitogen-Activated Protein Kinase and Nuclear Factor-κB Signaling Pathway. Inflammation. 2016 Apr;39(2):583-91. PMID: 26610381. View Source
- [2] Moon SS, Lee JY, Cho SC. Isotsaokoin, an antifungal agent from Amomum tsao-ko. Journal of Natural Products. 2004;67:889-891. View Source
